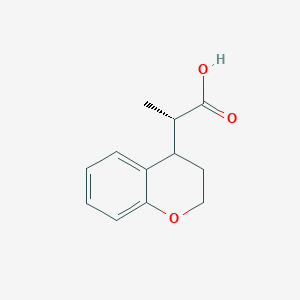
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPP, is a chemical compound that belongs to the class of coumarin derivatives. It is a white crystalline powder that is soluble in water and organic solvents. DCPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in cognitive function and memory. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is also water-soluble, which makes it easy to administer in experiments. However, there are also limitations to the use of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One potential direction is to further investigate its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential applications in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the toxicity and potential side effects of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. Overall, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has shown promise as a potential therapeutic agent in the field of neuroscience, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through several methods, including the condensation of 4-hydroxycoumarin with acetaldehyde followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with 2-bromo-1-phenylethanone in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been studied for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

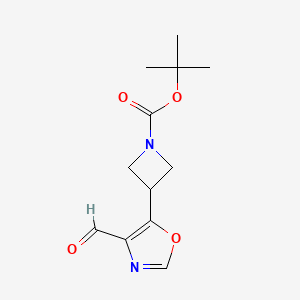

![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
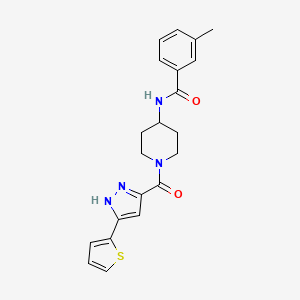
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)
![2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2889963.png)
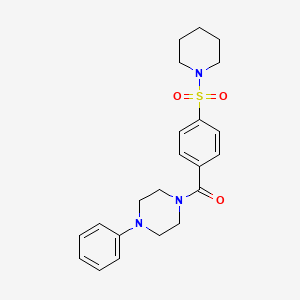
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)
![N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2889971.png)
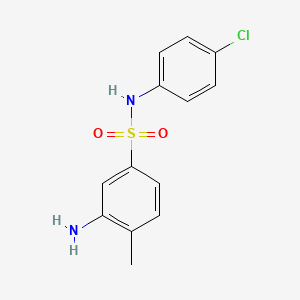
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)
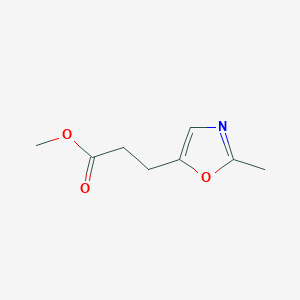
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)